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Introduction to BET Proteins and Epigenetic Regulation

The BET Protein Family and Biological Significance

The Bromodomain and Extra-Terminal (BET) family comprises four mammalian proteins—BRD2,

BRD3, BRD4, and BRDT—that function as epigenetic reader proteins recognizing N-acetylated lysine

residues in histone tails. These proteins play crucial roles in gene expression regulation by serving as

transcriptional regulators that form multimolecular complexes with enzymes involved in covalent DNA

modification and histone packaging. The primary function of BET proteins is to orchestrate cell

transcription by binding to acetylated lysine residues on histone tails, particularly on histones H3 and H4,

and recruiting transcriptional complexes to specific genomic locations. This molecular function positions

BET proteins as key regulators of numerous physiological processes, with particular importance in

controlling the expression of growth-promoting genes and anti-apoptotic factors. [1] [2]

BET proteins share a conserved domain architecture consisting of two tandem N-terminal bromodomains

(BD1 and BD2), an extraterminal (ET) domain, and a more divergent C-terminal domain. The

bromodomains are responsible for recognizing and binding to acetylated lysine marks, while the ET domain

facilitates protein-protein interactions with various transcriptional regulators. Among BET family members,
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BRD4 has been most extensively characterized and serves as a pivotal transcriptional regulator that

controls the expression of numerous genes, including prominent oncogenes such as c-MYC. BRD4 achieves

this transcriptional control through its interactions with the positive transcription elongation factor b (P-

TEFb), which promotes RNA polymerase II phosphorylation and transition into productive elongation. The

critical role of BET proteins in controlling oncogene expression has made them attractive therapeutic targets

for cancer and other diseases. [2] [3]

Bromodomain Structure and Function

Bromodomains are evolutionarily conserved protein modules approximately 110 amino acids in length

that were first discovered in the Brahma gene of Drosophila melanogaster. These domains adopt a

characteristic fold consisting of a left-handed bundle of four alpha helices (αZ, αA, αB, αC) linked by loop

regions of variable sequence (ZA and BC loops). The loops form a deep, largely hydrophobic cavity that

recognizes and binds to acetylated lysine residues. A key feature of this binding mechanism is a conserved

asparagine residue located in the BC loop that forms a hydrogen bond with the carbonyl oxygen of the

acetyl-lysine, serving as an anchor for the interaction. This structural conservation across bromodomains is

complemented by sequence diversity in the ZA and BC loops, which imparts ligand specificity and enables

different bromodomains to recognize distinct acetylated protein targets. [4] [2]

The human genome encodes 61 bromodomains across 46 different proteins, categorized into eight major

families based on phylogenetic analysis. BET proteins constitute subfamily II and are distinguished by the

presence of two tandem bromodomains that can engage in bidentate interactions with di-acetylated peptides,

significantly enhancing binding affinity compared to mono-acetylated recognition. This structural

characteristic is particularly important for their biological function, as BET proteins show markedly

increased affinity for histones containing multiple acetylated lysine residues within a short span of 1-5 amino

acids. The structural biology of bromodomains and their recognition of acetyl-lysine marks has provided

critical insights for the rational design of competitive inhibitors like PFI-1. [2] [4]

PFI-1 Discovery and Characterization

Discovery and Structural Features
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PFI-1 was identified through a screening initiative for acetyl-lysine mimetic compounds that initially

revealed the simple fragment 6-bromo-3-methyl-3,4-dihydroquinazoline-2-one as having inhibitory

activity against BRD4 and CREBBP bromodomains. Structure-activity relationship (SAR) optimization of

this scaffold led to the development of a series of highly potent and specific benzenesulfonamide-quinazolin-

2-one BET inhibitors, from which PFI-1 emerged as one of the most promising candidates. PFI-1 represents

a chemically distinct structural class of BET inhibitors compared to earlier compounds such as JQ1

(containing a methyltriazole moiety) or I-BET151 (featuring a dimethylisoxazole group). The

dihydroquinazoline-2-one core of PFI-1 functions as an efficient acetyl-lysine mimetic that competitively

occupies the acetyl-lysine binding pocket in BET bromodomains. [4]

Co-crystal structures of PFI-1 in complex with BRD4 and BRD2 bromodomains demonstrate that the

inhibitor acts as an acetyl-lysine competitive mimetic, efficiently occupying the Kac binding site in BET

bromodomains. The structural data reveal that PFI-1 displaces acetylated histone peptides by forming

critical hydrogen bonds with the conserved asparagine residue (Asn140 in BRD4) that normally anchors the

acetyl-lysine carbonyl oxygen. The quinazolin-2-one core provides the acetyl-lysine mimetic functionality,

while the bromophenyl and benzenesulfonamide substituents extend into hydrophobic regions of the binding

pocket, contributing to binding affinity and selectivity. This structural information has been instrumental in

understanding the molecular basis of PFI-1's inhibitory mechanism and selectivity profile. [4]

Binding Affinity and Selectivity Profile

PFI-1 demonstrates potent and selective binding to BET bromodomains, with particularly high affinity for

the second bromodomain (BD2) of BRD2. In biochemical assays, PFI-1 displaced tetra-acetylated histone

H4 peptides (H4K5acK8acK12acK16ac) with half-maximal inhibitory concentration (IC₅₀) values of 220

nM for BRD4(1) and 98 nM for BRD2(2). Isothermal titration calorimetry (ITC) measurements confirmed

these tight interactions, revealing dissociation constants (K𝐷) of 47.4 ± 2.5 nM for BRD4(1) and 194.9 ± 6

nM for BRD4(2). This binding preference for BD2 over BD1 domains within BET proteins represents an

interesting characteristic of PFI-1 that distinguishes it from some other pan-BET inhibitors. [4]

The selectivity profile of PFI-1 across the BET family shows that it binds with similar affinities to different

BET proteins, consistent with the high sequence conservation in the bromodomains of these proteins.

Importantly, PFI-1 exhibits significant selectivity for BET bromodomains over other bromodomain families,

including CREBBP, which was initially identified as a potential off-target in the original fragment screen.
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This selectivity is crucial for its use as a chemical probe to study BET-dependent biological processes

without confounding effects from inhibition of other bromodomain-containing proteins. The favorable

selectivity profile, combined with its potent BET inhibitory activity, has made PFI-1 a valuable tool

compound for investigating BET biology in various disease contexts. [4]

Table 1: PFI-1 Binding Affinities for BET Bromodomains

Bromodomain IC₅₀ (nM) K𝐷 (nM) Method

BRD4(1) 220 47.4 ± 2.5 ITC

BRD4(2) - 194.9 ± 6 ITC

BRD2(2) 98 - ALPHAScreen

Structure-Activity Relationship (SAR) Insights

The structure-activity relationship of the dihydroquinazoline-2-one scaffold revealed critical structural

determinants for BET bromodomain inhibition. The dihydroquinazolin-2-one core itself was identified as

an effective acetyl-lysine mimetic that forms the essential hydrogen bond with the conserved asparagine

residue in the bromodomain binding pocket. The 6-bromo substitution on the quinazoline ring was found to

enhance potency, likely through hydrophobic interactions with the WPF shelf—a conserved tryptophan-

proline-phenylalanine sequence present in many bromodomains that contributes to binding affinity through

van der Waals interactions. The N-3 methyl group and the benzenesulfonamide moiety at the 4-position

further improved binding affinity and selectivity, with the sulfonamide group engaging in additional

interactions with the ZA loop region of the bromodomain. [4]

SAR exploration around the PFI-1 scaffold demonstrated that modifications at the sulfonamide nitrogen

were generally well-tolerated, with small alkyl groups maintaining or improving potency. However, larger

substituents led to decreased affinity, suggesting steric limitations in this region of the binding pocket. The

orientation and electronic properties of the benzene sulfonamide ring were also found to be important for

optimal binding, with para-substitutions generally providing the best activity profiles. These SAR insights

have informed the design of subsequent generations of BET inhibitors and contributed to our understanding

of the structural requirements for effective bromodomain targeting. [4]
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Experimental Validation and Mechanistic Studies

In Vitro Biochemical Characterization

The biochemical characterization of PFI-1 employed multiple complementary techniques to validate its

mechanism of action and binding properties. The ALPHA (Amplified Luminescence Proximity

Homogeneous Assay) Screen was utilized as a primary assay to measure the ability of PFI-1 to displace a

biotinylated tetra-acetylated histone H4 peptide from bromodomain constructs. This high-throughput

compatible assay provided the initial IC₅₀ values that guided compound optimization. Isothermal Titration

Calorimetry (ITC) delivered more precise quantitative binding data, revealing the thermodynamic profile of

PFI-1 binding to different bromodomains and confirming the sub-micromolar affinities observed in the

ALPHA screen. Additionally, temperature shift assays (ThermoFluor) provided a rapid method for

assessing binding through bromodomain stabilization against thermal denaturation, with PFI-1 inducing

significant stabilization of BET bromodomains. [4]

These biochemical approaches collectively demonstrated that PFI-1 functions as a competitive inhibitor of

acetylated histone binding, effectively displacing native histone ligands from BET bromodomains. The

consistency of results across different assay formats strengthened the validation of PFI-1 as a bona fide BET

inhibitor. The compound exhibited the characteristic binding profile of BET inhibitors, with varying

affinities for different bromodomains within the BET family, but overall maintained potent activity against

all BET members tested. This comprehensive biochemical characterization established PFI-1 as a high-

quality chemical probe suitable for investigating BET-dependent cellular processes. [4]

Cellular Target Engagement and Phenotypic Effects

In cellular systems, PFI-1 demonstrated effective target engagement and produced phenotypic

consequences consistent with BET inhibition. In leukemia cell lines, PFI-1 treatment resulted in

antiproliferative effects and efficiently abrogated clonogenic growth. Cellular mechanism of action

studies revealed that sensitive cell lines exposed to PFI-1 exhibited G1 cell cycle arrest, down-regulation

of MYC expression, and induction of apoptosis. PFI-1 also induced differentiation of primary leukemic

blasts, demonstrating its ability to alter cell fate decisions in transformed cells. These cellular phenotypes
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align with the known biological functions of BET proteins in controlling cell cycle progression and

maintaining expression of key growth-promoting genes. [4]

A particularly interesting finding from cellular studies with PFI-1 was the significant down-regulation of

Aurora B kinase expression. This observation connected BET inhibition to attenuation of phosphorylation

of the Aurora B substrate histone H3 at serine 10 (H3S10), suggesting an alternative strategy for targeting

this established oncology target. The relationship between BET inhibition and Aurora B expression is

potentially mediated through the transcriptional control of MYC, which in turn regulates Aurora B

expression, illustrating the interconnectedness of oncogenic signaling networks and the potential for BET

inhibitors to simultaneously modulate multiple cancer-relevant pathways. This cellular characterization

provided important validation of PFI-1's on-target activity in biologically relevant settings. [4]

Table 2: Cellular Phenotypes Induced by PFI-1 Treatment

Cell Type Phenotypic Response Molecular Changes

Leukemic Cell
Lines

Antiproliferative effects, reduced

clonogenic growth

G1 cell cycle arrest, MYC downregulation,

induction of apoptosis

Primary Leukemic
Blasts

Differentiation Morphological and molecular differentiation

markers

Various Cancer
Cell Lines

Downregulation of Aurora B kinase Attenuated H3S10 phosphorylation

Therapeutic Applications and Preclinical Studies

Oncology Applications

PFI-1 has demonstrated promising antitumor activity in various cancer models, particularly in

hematological malignancies. In leukemia, PFI-1 exposure resulted in suppressed proliferation and induced

apoptosis across multiple cell lines, with particular potency in models of acute myeloid leukemia (AML) and

acute lymphoblastic leukemia (ALL). The therapeutic efficacy of BET inhibition in leukemia has been

largely attributed to the suppression of key oncogenes, including MYC and BCL-2, which are critically
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dependent on BET proteins for their transcriptional regulation. The ability of PFI-1 to simultaneously target

multiple oncogenic pathways makes it an attractive therapeutic candidate for hematological malignancies

characterized by dysregulated transcription. [4] [2]

In solid tumors, PFI-1 has shown variable activity depending on the cellular context. Interestingly, PFI-1

and other BET inhibitors have demonstrated particular efficacy in cancers driven by specific genetic

alterations, such as NUT midline carcinoma (NMC), which is defined by genetic rearrangements creating

BRD4-NUT fusion proteins. In these cancers, BET inhibitors directly target the driver oncoprotein, resulting

in dramatic responses. Beyond NMC, PFI-1 has shown activity in subsets of solid tumors, including certain

non-small cell lung cancers and neuroblastomas with NMYC amplifications. The context-dependent activity

of PFI-1 highlights the importance of identifying predictive biomarkers for patient selection in clinical

applications of BET inhibitors. [3] [2]

Neurodegenerative Disorders

Recent research has revealed an unexpected therapeutic potential for PFI-1 in neurodegenerative

disorders, particularly C9ORF72-associated amyotrophic lateral sclerosis and frontotemporal dementia

(C9ALS/FTD). In a screen of epigenetic-targeting compounds, PFI-1 was identified as capable of enhancing

C9ORF72 gene expression in luciferase reporter cell lines containing GGGGCC hexanucleotide repeat

expansions. Treatment of primary cortical cultures from C9BAC mice (a C9ALS/FTD model) with PFI-1

increased expression of human mutant C9ORF72 gene transcripts and reduced poly(GP)-dipeptide repeat

protein inclusions, which are pathological hallmarks of C9ALS/FTD. [5]

The mechanistic basis for PFI-1's effects in C9ALS/FTD models appears to involve reversal of epigenetic

repression at the C9ORF72 locus. In C9ALS/FTD, the expanded repeat is associated with repressive histone

modifications such as H3K9me3 and H3K27me3, and BET inhibition may counteract this repression.

Interestingly, while PFI-1 reduced toxic dipeptide repeat proteins, it increased the accumulation of

intranuclear RNA foci, which some evidence suggests may be neuroprotective by sequestering repeat

transcripts. This dual activity positions BET inhibitors as potential disease-modifying therapies for

C9ORF72-associated neurodegenerative diseases through their ability to modulate the complex epigenetic

pathology at the C9ORF72 locus. [5]
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Experimental Protocols and Methodologies

Biochemical Binding Assays

5.1.1 ALPHA Screen for Bromodomain Inhibition

The ALPHA Screen assay provides a robust method for quantifying BET bromodomain inhibition in a high-

throughput compatible format. Begin by preparing the bromodomain protein (e.g., BRD4(1) at 100 nM final

concentration) in assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.01% Tween-20, 0.1% BSA). Add

the biotinylated acetylated histone peptide (e.g., tetra-acetylated H4K5acK8acK12acK16ac at 50 nM final

concentration) and the nickel chelate acceptor beads (2-5 μg/mL). Serially dilute PFI-1 in DMSO and

transfer to the assay plate, maintaining consistent DMSO concentration across all wells (typically ≤1%).

Incubate the reaction for 30-60 minutes at room temperature protected from light, then add streptavidin

donor beads (2-5 μg/mL) and incubate for an additional 60-90 minutes. Measure the ALPHA signal using a

compatible plate reader (excitation 680 nm, emission 570 nm). Calculate IC₅₀ values by fitting the dose-

response data to a four-parameter logistic equation. [4]

5.1.2 Isothermal Titration Calorimetry (ITC)

ITC measurements provide direct quantification of binding affinity and thermodynamic parameters. Purify

the bromodomain protein (e.g., BRD4(1)) to homogeneity using affinity chromatography followed by size

exclusion chromatography. Dialyze the protein extensively into ITC buffer (20 mM HEPES pH 7.5, 150 mM

NaCl, 1 mM TCEP) and degas both protein and compound solutions prior to measurement. Prepare a PFI-1

solution in the same dialysis buffer, ensuring matching DMSO concentrations between protein and ligand

solutions. Load the protein solution (50-100 μM) into the sample cell and the PFI-1 solution (500-1000 μM)

into the syringe. Program the instrument to perform a series of injections (typically 15-20 injections of 2-2.5

μL each) with adequate spacing between injections to reach equilibrium. Analyze the resulting thermograms

using appropriate fitting models (typically single-site binding) to determine K𝐷, ΔH, ΔS, and stoichiometry

(n) of binding. [4]

Cellular Assay Protocols

5.2.1 Cell Viability and Proliferation Assays

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 8 / 14 Tech Support

https://www.smolecule.com/products/s548710?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3673830/
https://www.smolecule.com/products/s548710?utm_src=pdf-body
https://www.smolecule.com/products/s548710?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3673830/
https://www.smolecule.com/products/s548710?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


For antiproliferative assessment, plate appropriate cancer cell lines (e.g., leukemic MV4;11 or MOLM-13

cells) in 96-well plates at optimized densities (2,000-5,000 cells/well in 100 μL complete medium). After cell

attachment, add serially diluted PFI-1 in triplicate wells, including DMSO-only vehicle controls. Incubate

for 72-96 hours at 37°C in a humidified 5% CO₂ incubator. Assess cell viability using CellTiter-Glo

luminescent assay according to manufacturer's instructions, which quantifies ATP content as a surrogate for

viable cells. Normalize data to vehicle controls and calculate GI₅₀ values using nonlinear regression analysis

of dose-response curves. For clonogenic assays, plate cells in semi-solid medium (methylcellulose-based)

containing PFI-1 at appropriate concentrations, incubate for 10-14 days, and score colony formation

(colonies >50 cells) manually or using automated colony counters. [4]

5.2.2 Cell Cycle and Apoptosis Analysis

For cell cycle distribution analysis, treat cells with PFI-1 at relevant concentrations (typically based on

GI₅₀ values) for 24-48 hours. Harvest cells, wash with PBS, and fix in 70% ethanol at -20°C for at least 2

hours. Pellet fixed cells, resuspend in PBS containing RNase A (100 μg/mL) and propidium iodide (50

μg/mL), and incubate at 37°C for 30 minutes. Analyze DNA content by flow cytometry, collecting at least

10,000 events per sample. Determine cell cycle phase distribution using appropriate software algorithms. For

apoptosis assessment, use Annexin V/propidium iodide staining according to manufacturer's protocols.

Briefly, harvest treated cells, wash with cold PBS, and resuspend in binding buffer containing Annexin V-

FITC and propidium iodide. Incubate for 15 minutes at room temperature protected from light, then analyze

by flow cytometry within 1 hour. [4]

Structural Biology Methods

5.3.1 Protein Crystallography

Co-crystal structure determination provides atomic-level insights into PFI-1's binding mode. Express and

purify the bromodomain protein (e.g., BRD4(1)) to high homogeneity using standard recombinant

techniques. Concentrate the protein to 5-10 mg/mL in a buffer containing 20 mM HEPES pH 7.5 and 100

mM NaCl. Set up crystallization trials using commercial screens with the sitting-drop vapor diffusion

method, mixing equal volumes of protein and reservoir solution. For complex formation, incubate BRD4

with 1.5-2 molar equivalents of PFI-1 prior to crystallization. Flash-cool crystals in liquid nitrogen using

appropriate cryoprotectants. Collect X-ray diffraction data at synchrotron sources, process data with HKL-
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2000 or XDS, and solve structures by molecular replacement using existing bromodomain structures as

search models. Iteratively refine models using Phenix or Refmac and validate using MolProbity. [4]

Visualization of BET Inhibition Mechanisms

The following diagram illustrates the molecular mechanism of BET inhibition by PFI-1, showing how it

competes with acetylated histones for binding to bromodomains:

BET Inhibition Mechanism by PFI-1

Acetylated Histone

BET Protein
(BRD2/3/4)

 Binds to

Transcription
Complex Recruits

 Failed Recruitment

PFI-1 Inhibitor

 Competes with
Acetylated Histone

Oncogene Expression
(MYC, BCL-2)

 Activates  Reduced Expression

Click to download full resolution via product page

Diagram 1: BET inhibition mechanism by PFI-1 competing with acetylated histones.

The experimental workflow for PFI-1 characterization encompasses multiple techniques, as visualized

below:
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PFI-1 Experimental Characterization Workflow
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Diagram 2: Comprehensive workflow for PFI-1 characterization.

Future Directions and Conclusions

Current Challenges and Limitations

Despite the promising profile of PFI-1 as a BET inhibitor, several challenges and limitations have emerged.

The limited monotherapeutic efficacy observed with BET inhibitors in certain contexts has prompted

investigations into combination therapies. This limitation may stem from compensatory mechanisms or

adaptive resistance pathways that emerge following BET inhibition. Additionally, the pharmacokinetic

properties of first-generation BET inhibitors, including PFI-1, often present challenges for in vivo

applications, with issues such as rapid metabolism, limited bioavailability, or inadequate tissue distribution

potentially constraining their therapeutic utility. [1] [2]

Another significant challenge is the on-target toxicities associated with BET inhibition, which may arise

from the fundamental physiological roles of BET proteins in essential cellular processes. Preclinical studies

have reported various toxicological findings, including gastrointestinal, reproductive, and hematopoietic
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toxicities, that could limit the therapeutic window of BET inhibitors. Furthermore, the development of

resistance mechanisms—both intrinsic and acquired—represents a hurdle for the clinical application of

BET-targeted therapies. Understanding and addressing these limitations is crucial for advancing BET

inhibitors toward successful clinical translation. [2]

Emerging Opportunities and Combination Strategies

The future development of BET inhibitors like PFI-1 lies in rational combination strategies that leverage

our growing understanding of cancer biology and resistance mechanisms. Preclinical studies have

demonstrated promising synergies between BET inhibitors and various other therapeutic agents, including

kinase inhibitors, immune checkpoint inhibitors, chemotherapeutic drugs, and other epigenetic-

targeting agents. For example, combinations with PARP inhibitors have shown enhanced efficacy in models

of DNA repair-deficient cancers, while combinations with immune modulators may enhance antitumor

immunity by modulating PD-L1 expression and cytokine production. [2]

The development of next-generation BET inhibitors with improved properties represents another

promising direction. These include domain-selective inhibitors that preferentially target BD1 or BD2

domains, which may achieve more selective transcriptional modulation and improved therapeutic indices.

PROTAC (Proteolysis Targeting Chimera) degraders that induce degradation of BET proteins rather than

merely inhibiting them offer an alternative approach with potential for enhanced efficacy and durability of

response. Additionally, dual-targeting inhibitors that concurrently address BET proteins and other cancer-

relevant pathways may provide synergistic antitumor activity while potentially mitigating resistance

mechanisms. These innovative approaches build upon the foundation established by first-generation

inhibitors like PFI-1 and offer exciting prospects for advancing BET-targeted therapies. [2]

Table 3: Promising Combination Strategies for BET Inhibitors

Combination Partner Rationale Experimental Evidence

Kinase Inhibitors Counteract adaptive resistance
pathways

Enhanced apoptosis in
leukemia models

Immune Checkpoint
Inhibitors

Modulate tumor microenvironment and
immune recognition

Improved antitumor immunity in
solid tumors
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Combination Partner Rationale Experimental Evidence

Other Epigenetic Drugs Overcome chromatin-based resistance
mechanisms

Synergistic effects in multiple
cancer types

Chemotherapeutic
Agents

Sensitize cancer cells to conventional
chemotherapy

Improved response rates in
preclinical models

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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